Chloromethylbenzamide

Description

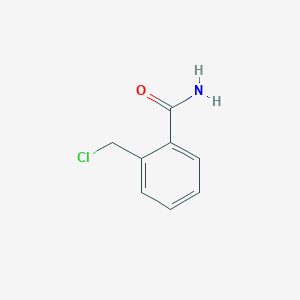

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

2-(chloromethyl)benzamide |

InChI |

InChI=1S/C8H8ClNO/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H2,10,11) |

InChI Key |

OICLEVFBKLRJAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-(chloromethyl)benzamide: Properties, Synthesis, and Applications

Abstract

N-(chloromethyl)benzamide is a reactive chemical intermediate of significant interest to the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both an amide and a reactive chloromethyl group, renders it a versatile building block for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of the core physicochemical properties, established synthetic protocols, characteristic spectroscopic data, and key reactivity patterns of N-(chloromethyl)benzamide. The content herein is curated for researchers, chemists, and drug development professionals, aiming to provide both foundational knowledge and practical insights into the effective utilization of this reagent.

Section 1: Introduction to N-(chloromethyl)benzamide

Overview and Significance

N-(chloromethyl)benzamide serves as a potent electrophilic reagent, primarily utilized for the introduction of a benzamidomethyl moiety onto various nucleophilic substrates. The chloromethyl group (-CH₂Cl) is an excellent leaving group in nucleophilic substitution reactions, making the compound a valuable tool for N-alkylation, O-alkylation, and C-alkylation.[1] This reactivity profile is pivotal in the construction of heterocyclic systems and in the derivatization of molecules to modulate their biological activity, a common strategy in drug discovery programs. Understanding its properties and reactivity is crucial for its safe and effective application in the laboratory.

Chemical Identity

A clear identification of the molecule is the first step in any rigorous scientific endeavor. The fundamental identifiers for N-(chloromethyl)benzamide are summarized below.

| Identifier | Value | Source |

| IUPAC Name | N-(chloromethyl)benzamide | PubChem[2] |

| CAS Number | 38792-42-6 | PubChem[2][3] |

| Molecular Formula | C₈H₈ClNO | PubChem[2][3][4] |

| Molecular Weight | 169.61 g/mol | PubChem[2][3][4] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NCCl | PubChem[2] |

| InChIKey | CIUJQWLLGXKZQD-UHFFFAOYSA-N | PubChem[2] |

Section 2: Physicochemical Properties

The physical state and solubility of a reagent dictate the conditions required for its storage, handling, and use in chemical reactions. While comprehensive experimental data for N-(chloromethyl)benzamide is not widely published, the following table summarizes its known and computed properties.

Physical Properties

| Property | Value | Notes |

| Appearance | White to off-white solid | General observation for similar benzamide derivatives. |

| Melting Point | Not available | Data not consistently reported in public sources.[4] |

| Boiling Point | Not available | Data not consistently reported in public sources.[4] |

| Density | Not available | Data not consistently reported in public sources.[4] |

Solubility Profile

| Solvent | Solubility | Rationale |

| Water | Low | The presence of the nonpolar benzene ring and covalent C-Cl bond reduces aqueous solubility. |

| Dichloromethane (CH₂Cl₂) | Soluble | A common solvent for reactions involving this type of reagent.[5] |

| Chloroform (CHCl₃) | Soluble | Similar polarity to dichloromethane. |

| Tetrahydrofuran (THF) | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetonitrile (CH₃CN) | Soluble | A polar aprotic solvent suitable for nucleophilic substitution reactions. |

| Ethanol / Methanol | Sparingly Soluble | May react with the chloromethyl group, especially under basic conditions. |

Section 3: Synthesis and Purification

Principle of Synthesis: The Tscherniac-Einhorn Reaction

N-(chloromethyl)benzamide is typically synthesized via a variant of the Tscherniac-Einhorn reaction. This class of reactions involves the acid-catalyzed amidoalkylation of an aromatic compound using an N-hydroxymethyl amide or a related species.[6] In the synthesis of N-(chloromethyl)benzamide, the precursor is N-(hydroxymethyl)benzamide, which is generated in situ from benzamide and formaldehyde. This intermediate is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl), to convert the hydroxyl group into a chloride.

The choice of a strong acid catalyst is critical as it facilitates the formation of a highly reactive acyliminium cation intermediate, which is the key electrophile in the subsequent chlorination step.[6][7]

Detailed Experimental Protocol for Laboratory Synthesis

This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions.

Objective: To synthesize N-(chloromethyl)benzamide from benzamide.

Materials:

-

Benzamide

-

Paraformaldehyde

-

Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser and drying tube

-

Separatory funnel

Procedure:

-

Formation of N-(hydroxymethyl)benzamide (Intermediate): In a dry round-bottom flask, suspend benzamide (1.0 eq) and paraformaldehyde (1.1 eq) in anhydrous dichloromethane.

-

Chlorination: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred mixture. Causality Note: The slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice to quench any remaining thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize acid), and finally with brine. Trustworthiness Note: Each washing step is self-validating; for instance, the bicarbonate wash should show cessation of effervescence, indicating complete acid neutralization.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to yield the final product.

Mechanism of Synthesis

The synthesis proceeds through a well-established electrophilic substitution mechanism. The key steps are the formation of the N-(hydroxymethyl) intermediate followed by its conversion to a reactive acyliminium cation, which is then trapped by a chloride ion.

Caption: Synthesis mechanism of N-(chloromethyl)benzamide.

Section 4: Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | ~7.4-7.9 ppm (m, 5H): Aromatic protons of the benzoyl group. ~5.5-5.8 ppm (d, 2H): Methylene protons (-CH₂Cl), deshielded by the adjacent nitrogen and chlorine. ~7.0-8.0 ppm (br s, 1H): Amide proton (-NH-), often broad and may exchange with D₂O. |

| ¹³C NMR | ~167 ppm: Amide carbonyl carbon (C=O). ~127-133 ppm: Aromatic carbons. ~45-50 ppm: Methylene carbon (-CH₂Cl), significantly downfield due to the electronegative Cl. |

| IR (cm⁻¹) | ~3300: N-H stretch (amide). ~3060: Aromatic C-H stretch. ~1650: C=O stretch (Amide I band). ~1540: N-H bend (Amide II band). ~700-800: C-Cl stretch. |

| MS (m/z) | 169/171 [M]⁺: Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine. 105: Fragment corresponding to [C₆H₅CO]⁺ (benzoyl cation), often the base peak. 77: Fragment corresponding to [C₆H₅]⁺ (phenyl cation). |

Section 5: Chemical Reactivity and Mechanistic Insights

The Role of the Chloromethyl Group: An Electrophilic Site

The synthetic utility of N-(chloromethyl)benzamide stems from the high reactivity of the chloromethyl group.[1] The carbon atom is electrophilic due to the inductive electron withdrawal by both the adjacent chlorine atom and the amide nitrogen. This makes it highly susceptible to attack by a wide range of nucleophiles in Sₙ2-type reactions.[1]

Typical Reaction: N-Alkylation of a Heterocycle

A primary application of this reagent is the N-alkylation of nitrogen-containing heterocycles (e.g., imidazoles, triazoles, pyrazoles), which are common scaffolds in pharmaceutical agents.

Caption: Generalized Sₙ2 reaction pathway.

Causality in Experimental Design: Solvent and Base Selection

-

Solvent Choice: The selection of solvent is paramount for the success of these alkylation reactions. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are preferred. Rationale: These solvents can solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the nucleophile, leaving it "bare" and more reactive. They are also sufficiently polar to facilitate the charge separation in the Sₙ2 transition state.

-

Base Selection: A non-nucleophilic base is often required, particularly when the nucleophile is a secondary amine or a weakly acidic N-H group. Rationale: The role of the base (e.g., triethylamine, potassium carbonate) is to scavenge the HCl or proton generated during the reaction, driving the equilibrium towards the product. A bulky or weak base is chosen to prevent it from competing with the primary nucleophile in attacking the electrophilic carbon.

Section 6: Safety, Handling, and Storage

Hazard Identification

N-(chloromethyl)benzamide and related compounds are classified as hazardous.[13][14]

-

Acute Toxicity: Harmful if swallowed.[13]

-

Skin Irritation: Causes skin irritation.[13]

-

Eye Irritation: Causes serious eye irritation.[13]

-

Respiratory Irritation: May cause respiratory irritation.[13]

-

Mutagenicity: Suspected of causing genetic defects.[15]

Analogy-Based Insight: Many chloromethylating agents are lachrymators (tear-producing) and should be handled with extreme caution.

Recommended Handling Procedures and PPE

Given the hazards, strict adherence to safety protocols is mandatory.[15][16]

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[15]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and a face shield.[16]

-

Lab Coat: A flame-resistant lab coat is required.

-

-

Handling: Avoid creating dust.[15][17] Wash hands thoroughly after handling.[17]

Storage and Stability

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and moisture.[14][16][17] An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent hydrolysis.

-

Stability: The compound is sensitive to moisture. The chloromethyl group can hydrolyze to the corresponding hydroxymethyl derivative, reducing the reagent's efficacy.

References

-

ChemSynthesis. N-(chloromethyl)benzamide. Available from: [Link]

-

PubChem. N-(chloromethyl)benzamide | C8H8ClNO | CID 12249574. Available from: [Link]

-

PubChem. Benzamide, N-(4-chlorophenyl)- | C13H10ClNO | CID 96646. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12249574, N-(chloromethyl)benzamide. Available from: [Link]

-

MDPI. N,N'-1,2-Phenylenebis[4-(chloromethyl)benzamide]. Available from: [Link]

- Zaugg, H. E., DeNet, R. W., Fraser, J. E., & Kotre, A. M. (1969). The Tscherniac-Einhorn Reaction. II. Kinetics and Mechanism. The Journal of Organic Chemistry, 34(1), 14–20.

-

Wikipedia. Tscherniak-Einhorn-Reaktion. Available from: [Link]

-

ResearchGate. Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations. Available from: [Link]

-

NJ.gov. Benzamide - Hazard Summary. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

PubMed. Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acetate. Available from: [Link]

Sources

- 1. N-Tert-butyl-4-(chloromethyl)benzamide | 111818-35-0 | Benchchem [benchchem.com]

- 2. N-(chloromethyl)benzamide | C8H8ClNO | CID 12249574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-CHLOROMETHYL-BENZAMIDE | 38792-42-6 [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. mdpi.com [mdpi.com]

- 6. Tscherniak-Einhorn-Reaktion – Wikipedia [de.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-(2-CHLOROETHYL)BENZAMIDE(26385-07-9) 1H NMR [m.chemicalbook.com]

- 10. N-Methylbenzamide(613-93-4) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Benzamide, N-(4-chlorophenyl)- | C13H10ClNO | CID 96646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 135654-16-9|3-(Chloromethyl)benzamide|BLD Pharm [bldpharm.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. nj.gov [nj.gov]

- 17. fishersci.com [fishersci.com]

Technical Guide: Synthesis Pathways for Chloromethylbenzamide and Derivatives

The following technical guide details the synthesis pathways for Chloromethylbenzamide isomers (specifically 3- and 4-chloromethylbenzamide) and their downstream derivatives. This guide is structured for professional chemists, emphasizing mechanistic selectivity, process safety, and scalability.

Executive Summary & Strategic Utility

Chloromethylbenzamides (CMBs) are critical "linchpin" intermediates in medicinal chemistry. They possess two distinct electrophilic sites:

-

The Amide Region: A stable structural scaffold often serving as a hydrogen bond donor/acceptor in active pharmaceutical ingredients (APIs), such as PARP or HDAC inhibitors.

-

The Benzylic Chloride: A highly reactive electrophile susceptible to SN2 displacement by amines, thiols, or alkoxides, allowing for rapid library generation (e.g., Entinostat derivatives).

The primary synthetic challenge lies in chemoselectivity . When synthesizing the core scaffold, one must preserve the benzylic chloride while forming the amide, or conversely, introduce the chloride post-amidation without degrading the amide bond.

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the target molecule at its most labile points.

Target Molecule: N-Substituted-4-(chloromethyl)benzamide[1]

Disconnection A (Acyl Chloride Pathway):

-

Logic: Disconnect the amide bond.

-

Precursors: 4-(Chloromethyl)benzoyl chloride + Amine.[1]

-

Advantage:[1][2][3][4] High convergence; commercially available starting materials.

-

Risk:[5][6] Self-alkylation or polymerization if the amine attacks the benzylic position.

Disconnection B (Functional Group Interconversion):

-

Logic: Disconnect the C-Cl bond.[7]

-

Precursors: 4-(Hydroxymethyl)benzamide + Thionyl Chloride (SOCl₂).[1]

-

Advantage:[1][2][3][4] Avoids handling highly reactive acid chlorides; milder amidation conditions earlier in the sequence.

Disconnection C (Radical Halogenation):

-

Logic: Disconnect the C-H bond of a methyl group.[7]

-

Precursors: 4-Methylbenzamide + Cl₂/Radical Initiator.[1]

-

Risk:[5][6] Low selectivity (N-chlorination vs. benzylic chlorination); difficult purification.[1]

Figure 1: Retrosynthetic disconnection strategies for this compound.

Primary Synthesis: The Acyl Chloride Route (Route A)

This is the industry-standard method due to the commercial availability of 4-(chloromethyl)benzoyl chloride (CAS: 876-08-4).[1] The critical parameter here is kinetic control to ensure the amine nucleophile attacks the acyl chloride (fast) rather than the benzylic chloride (slow).

Mechanism & Selectivity

The acyl chloride carbon is harder (more partial positive charge, sp2) and unhindered compared to the benzylic carbon. At low temperatures (<0°C), the rate of acylation (

Detailed Protocol

Reagents:

-

4-(Chloromethyl)benzoyl chloride (1.0 eq)[1]

-

Primary/Secondary Amine (1.0 eq)[1]

-

Triethylamine (TEA) or DIPEA (1.2 eq)[1]

-

Dichloromethane (DCM) or THF (Anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: Purge a round-bottom flask with N₂. Dissolve the amine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM (0.2 M concentration).

-

Cooling: Cool the amine solution to -10°C to 0°C using an ice/salt bath. Crucial: Low temperature suppresses the SN2 attack on the benzylic chloride.

-

Addition: Dissolve 4-(chloromethyl)benzoyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30–60 minutes.

-

Why: High local concentration of the acid chloride relative to the amine minimizes dimer formation.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (Hexane:EtOAc) or LC-MS.[1]

-

Workup:

-

Purification: Recrystallization (usually from Hexane/EtOAc) is preferred over column chromatography to avoid hydrolysis on silica.

Quantitative Data Summary:

| Parameter | Optimal Range | Impact of Deviation |

| Temperature | -10°C to 0°C | >20°C increases benzylic substitution (dimerization).[1] |

| Stoichiometry | 1:1 (Amine:Acid Cl) | Excess amine leads to SN2 displacement of Cl.[1] |

| Base | Non-nucleophilic (TEA/DIPEA) | Pyridine can sometimes cause nucleophilic catalysis issues at the benzylic position.[1] |

| Yield | 85–95% | Lower yields indicate moisture ingress (hydrolysis).[1] |

Alternative Synthesis: The Hydroxymethyl Route (Route B)

This route is preferred when the amine partner is expensive or sensitive to acid chlorides. It involves synthesizing the amide first with a hydroxyl handle, then converting it to the chloride.

Workflow

-

Amidation: React 4-(methoxycarbonyl)benzoic acid (or similar) with the amine.[1]

-

Reduction: Reduce the ester to alcohol (LiAlH₄ or LiBH₄) — Note: This reduces the amide too if not careful. Better starting material is 4-(hydroxymethyl)benzoic acid.[1]

-

Chlorination: Convert alcohol to chloride.

Protocol: Chlorination of 4-(Hydroxymethyl)benzamide

Reagents:

-

4-(Hydroxymethyl)-N-substituted-benzamide[1]

-

Thionyl Chloride (SOCl₂) (1.5 eq) or Methanesulfonyl chloride (MsCl)/LiCl.[1]

-

DCM or Chloroform.

Step-by-Step:

-

Suspend the hydroxymethyl amide in DCM.

-

Add SOCl₂ dropwise at 0°C.

-

Add a catalytic amount of DMF (Vilsmeier-Haack intermediate formation).[1]

-

Reflux for 2–4 hours. Caution: Monitor gas evolution (SO₂/HCl).

-

Evaporate solvent and excess SOCl₂. The product is often obtained as the HCl salt if the amide nitrogen is basic.

Derivatization: Nucleophilic Substitution

Once the this compound core is synthesized, it serves as a scaffold for libraries.

Common Reaction: SN2 displacement with secondary amines or thiols. Conditions:

-

Solvent: Acetonitrile or DMF.

-

Base: K₂CO₃ or Cs₂CO₃ (Cesium effect promotes solubility and reaction rate).

-

Temperature: RT to 60°C.

-

Catalyst: KI (Finkelstein reaction in situ) can accelerate sluggish reactions by converting the alkyl chloride to a more reactive alkyl iodide.

Figure 2: General derivatization workflow via SN2 mechanism.

Safety & Stability (Benzylic Chlorides)

Hazard Identification:

-

Lachrymators: Benzylic chlorides are potent eye and respiratory irritants. All operations must be performed in a fume hood.

-

Alkylation Potential: As strong alkylating agents, they are potential mutagens. Double-glove (Nitrile/Laminate) and quench all glassware with dilute NaOH before cleaning.[1]

Stability:

-

Hydrolysis: Slowly hydrolyzes in moist air to the benzyl alcohol and HCl. Store under inert atmosphere (Argon/N₂) at 4°C.

-

Self-Reaction: If the amide nitrogen has a free hydrogen (primary/secondary amide), intermolecular alkylation can occur upon prolonged storage or heating.

References

-

Preparation of 3-chloromethyl benzoic acid. Google Patents. CN105384620A.[11] Link

-

Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride. BenchChem Technical Support. Link

-

Synthesis of N-Substituted Benzamide Derivatives. ResearchGate. Link

-

4-(Chloromethyl)benzoyl chloride Safety Data Sheet. PubChem. CID 70136.[6] Link[1]

-

Chlorination of amides: Kinetics and mechanisms. PubMed. Link

Sources

- 1. 3-(CHLOROMETHYL)BENZAMIDE | 135654-16-9 [chemicalbook.com]

- 2. 135654-16-9|3-(Chloromethyl)benzamide|BLD Pharm [bldpharm.com]

- 3. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]

- 6. 4-(Chloromethyl)benzoyl chloride | C8H6Cl2O | CID 70136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. RU2414462C1 - Method for preparing 4-chlor-n-(2-morpholinoethyl)benzamide - Google Patents [patents.google.com]

- 11. infoscience.epfl.ch [infoscience.epfl.ch]

An In-depth Technical Guide to Investigating the Mechanism of Action of Chloromethylbenzamide Compounds as PARP Inhibitors

Abstract

The targeting of DNA damage response (DDR) pathways has emerged as a highly successful strategy in oncology. Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that exploit the concept of synthetic lethality, have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1][2][3] The benzamide scaffold is a cornerstone of many potent PARP inhibitors, and understanding the precise mechanism of action of new derivatives, such as those derived from a chloromethylbenzamide core, is critical for their clinical development. This guide provides a comprehensive framework for researchers and drug development professionals to elucidate the mechanistic intricacies of this compound class, from initial biochemical characterization to preclinical in vivo validation. We will detail the core principles of PARP inhibition, the critical concept of PARP trapping, and a validated, multi-step experimental workflow designed to deliver a comprehensive mechanistic profile.

The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes essential for maintaining genomic integrity.[4] PARP1, the most abundant member, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate.[5] This PARylation event serves as a scaffold to recruit other critical DNA repair factors, such as XRCC1, to orchestrate the base excision repair (BER) pathway.

In normal, healthy cells, if the BER pathway is compromised, the cell can rely on the high-fidelity homologous recombination (HR) pathway to repair the more complex and lethal double-strand breaks (DSBs) that arise from collapsed replication forks at the site of unrepaired SSBs. However, certain cancer cells, particularly those with mutations in BRCA1 or BRCA2 genes, have a deficient HR pathway.[1][5]

This creates a critical vulnerability. When PARP is inhibited in these HR-deficient cells, SSBs cannot be efficiently repaired. These unrepaired SSBs escalate into DSBs during DNA replication, which the cell cannot repair due to its faulty HR machinery. This accumulation of catastrophic genomic damage forces the cell into apoptosis. This concept, where a deficiency in two different pathways simultaneously leads to cell death while a deficiency in either one alone is survivable, is known as synthetic lethality .[3] It is the foundational therapeutic principle behind the use of PARP inhibitors in BRCA-mutated cancers.

The Dual Mechanism of Benzamide-Based PARP Inhibitors

This compound derivatives, like other potent PARP inhibitors, exert their effect through a dual mechanism:

-

Catalytic Inhibition: The benzamide core mimics the nicotinamide moiety of NAD+, allowing the compound to bind competitively to the catalytic domain of PARP1 and PARP2. This prevents the synthesis of PAR chains, thereby halting the recruitment of the DNA repair machinery.[6]

-

PARP Trapping: Beyond simple catalytic inhibition, these compounds can trap the PARP1 enzyme onto the DNA at the site of the break. The inhibitor, lodged in the active site, induces a conformational change that prevents the auto-PARylation-dependent release of PARP1 from the DNA. This creates a cytotoxic DNA-protein complex that is a physical obstacle to DNA replication and transcription, further enhancing the compound's anti-tumor effect.[7][8]

Caption: Mechanism of PARP inhibition and synthetic lethality.

The Investigative Workflow: A Multi-Tiered Approach

To comprehensively characterize a novel this compound derivative, a structured, multi-tiered approach is essential. This workflow progresses from direct biochemical interactions to cellular consequences and finally to preclinical efficacy.

Caption: High-level workflow for mechanistic investigation.

Tier 1: Biochemical Assays - Confirming Direct Target Inhibition

Rationale: The foundational step is to confirm that the compound directly interacts with and inhibits its intended molecular targets, PARP1 and PARP2, and to quantify its potency. This is performed in a purified, cell-free system to eliminate confounding cellular variables.

Experiment 1.1: PARP Catalytic Activity Assay

This assay measures the enzymatic activity of PARP in the presence of varying concentrations of the inhibitor to determine the IC₅₀ (the concentration required to inhibit 50% of enzyme activity).

Detailed Protocol:

-

Reagents & Setup:

-

Recombinant human PARP1 or PARP2 enzyme.

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Activated DNA (e.g., sonicated calf thymus DNA).

-

Biotinylated NAD+ as the substrate.

-

Histone H1 (coated on a 96-well plate) as the protein substrate for PARylation.

-

Test compound (this compound derivative) serially diluted.

-

Known PARP inhibitor (e.g., Olaparib) as a positive control.

-

Streptavidin-HRP conjugate for detection.

-

Chemiluminescent HRP substrate.

-

-

Procedure:

-

Add 50 µL of assay buffer containing activated DNA to each well of the histone-coated 96-well plate.

-

Add 10 µL of the serially diluted test compound or control inhibitor.

-

Add 20 µL of recombinant PARP1/2 enzyme to each well and incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding 20 µL of biotinylated NAD+. Incubate for 60 minutes at 30°C.

-

Wash the plate 3 times with wash buffer (e.g., PBS-T) to remove unreacted components.

-

Add 100 µL of Streptavidin-HRP conjugate and incubate for 60 minutes at room temperature.

-

Wash the plate 3 times again.

-

Add 100 µL of chemiluminescent substrate and immediately measure the signal using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

-

Experiment 1.2: PARP Trapping Assay

This assay quantifies the ability of the inhibitor to trap PARP on DNA. A fluorescence polarization (FP) assay is a common and effective method.[8]

Detailed Protocol:

-

Reagents & Setup:

-

Recombinant human PARP1 enzyme.

-

A fluorescently labeled DNA oligonucleotide duplex (e.g., FAM-labeled).

-

Assay buffer.

-

Test compound and control inhibitor (serially diluted).

-

-

Procedure:

-

In a 384-well plate, combine the PARP1 enzyme and the fluorescent DNA probe.

-

Add the serially diluted test compound or control.

-

Incubate to allow binding and trapping to occur (e.g., 30 minutes at room temperature).

-

Measure fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

When the inhibitor traps PARP1 on the fluorescent DNA, the resulting larger complex tumbles more slowly in solution, leading to a higher FP signal.

-

Plot the FP signal against the inhibitor concentration to determine the EC₅₀ for trapping.

-

Data Presentation: Summary of Biochemical Potency

| Compound | PARP1 Catalytic IC₅₀ (nM) | PARP2 Catalytic IC₅₀ (nM) | PARP1 Trapping EC₅₀ (nM) |

| This compound-X | 1.5 | 3.2 | 5.8 |

| Olaparib (Control) | 1.9 | 4.5 | 10.2 |

Tier 2: Cellular Assays - Validating Mechanism in a Biological Context

Rationale: Once direct enzymatic inhibition is confirmed, the next critical step is to determine if the compound is cell-permeable and engages its target within a living cell to produce the expected biological consequences.

Experiment 2.1: Cellular Target Engagement - PARylation Inhibition

This assay confirms that the compound inhibits PARP activity inside cells by measuring the levels of PAR.

Detailed Protocol:

-

Cell Culture: Use a relevant cancer cell line (e.g., HeLa or a BRCA-mutant ovarian cancer line like KURAMOCHI).

-

Treatment:

-

Pre-treat cells with various concentrations of the this compound derivative or Olaparib for 2 hours.

-

Induce DNA damage by treating with 10 mM H₂O₂ for 10 minutes to maximally activate PARP.

-

-

Lysis & Western Blot:

-

Immediately lyse the cells and prepare protein extracts.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against PAR.

-

Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Develop the blot using a chemiluminescent substrate and image.

-

-

Analysis: A potent inhibitor will show a dose-dependent reduction in the H₂O₂-induced PAR signal.

Experiment 2.2: Quantifying the Downstream Consequences of PARP Inhibition

These assays measure the accumulation of DNA damage and the resulting cellular fate (apoptosis, cell cycle arrest), which are the ultimate mechanistic outcomes of PARP inhibition.

Caption: Cellular consequences of PARP inhibition in HR-deficient cells.

A. DNA Damage Assessment (γH2AX Staining):

-

Rationale: To visualize and quantify the formation of DSBs, a direct consequence of PARP inhibition. Phosphorylation of histone H2AX (to form γH2AX) is an early marker of DSBs.

-

Protocol:

-

Seed cells (e.g., BRCA2-deficient Capan-1 cells) on coverslips.

-

Treat with the test compound for 24 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize with 0.25% Triton X-100.

-

Incubate with a primary antibody against γH2AX.

-

Incubate with a fluorescently-labeled secondary antibody.

-

Mount coverslips with DAPI (to stain nuclei).

-

Image using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An effective compound will cause a significant increase in foci.

-

B. Cell Viability Assay (Synthetic Lethality Context):

-

Rationale: To demonstrate synthetic lethality by comparing the compound's effect on an HR-deficient cell line versus its HR-proficient counterpart.

-

Protocol:

-

Seed two cell lines: one BRCA-mutant (e.g., MDA-MB-436) and one BRCA-wildtype (e.g., MDA-MB-231).

-

Treat with a range of concentrations of the test compound for 72-96 hours.

-

Measure cell viability using a reagent like CellTiter-Glo®.

-

Plot viability against concentration to determine the IC₅₀ for each cell line. A successful compound will be significantly more potent in the BRCA-mutant line.

-

C. Apoptosis Assay (Annexin V/PI Staining):

-

Rationale: To confirm that the observed loss of viability is due to programmed cell death.

-

Protocol:

-

Treat cells with the compound for 48 hours.

-

Harvest the cells (including floating cells).

-

Stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Analyze by flow cytometry. Annexin V-positive cells are apoptotic.

-

Data Presentation: Summary of Cellular Activity

| Assay | Cell Line (Genotype) | Result for this compound-X |

| Viability IC₅₀ | MDA-MB-436 (BRCA1 mut) | 25 nM |

| Viability IC₅₀ | MDA-MB-231 (BRCA wt) | > 10,000 nM |

| γH2AX Foci | Capan-1 (BRCA2 mut) | >50 foci/cell at 100 nM |

| Apoptosis | MDA-MB-436 (BRCA1 mut) | 65% Annexin V+ at 100 nM |

Tier 3: In Vivo Studies - Demonstrating Preclinical Efficacy

Rationale: The final step is to evaluate the compound's anti-tumor activity and tolerability in a living organism. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are the gold standard.[9][10]

Detailed Protocol: CDX Tumor Growth Inhibition Study

-

Model System:

-

Use immunodeficient mice (e.g., NSG mice).

-

Implant a BRCA-mutant human cancer cell line (e.g., Capan-1) subcutaneously.

-

-

Study Design:

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize mice into groups (n=8-10 per group):

-

Vehicle control (e.g., oral gavage daily).

-

This compound derivative (e.g., 50 mg/kg, oral gavage daily).

-

Positive control (e.g., Olaparib, 50 mg/kg, oral gavage daily).

-

-

-

Execution:

-

Treat animals for 21-28 days.

-

Measure tumor volume with calipers twice weekly.

-

Monitor animal body weight as a measure of toxicity.

-

-

Endpoint & Analysis:

-

At the end of the study, euthanize the animals and excise the tumors.

-

Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle.

-

Pharmacodynamic (PD) Analysis: Collect tumors at peak and trough drug exposure times to measure PAR levels by Western blot, confirming target engagement in the tumor tissue.

-

Data Presentation: In Vivo Efficacy

| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle | 1250 ± 150 | - |

| This compound-X | 210 ± 55 | 83% |

| Olaparib | 280 ± 70 | 78% |

Conclusion

The systematic investigation of a novel this compound derivative requires a logical progression from biochemical validation to cellular mechanism and finally to in vivo proof-of-concept. By confirming direct, potent inhibition and trapping of PARP1/2, demonstrating on-target cellular effects that lead to synthetic lethality in HR-deficient cancer cells, and validating anti-tumor efficacy in preclinical models, researchers can build a robust data package. This comprehensive approach not only elucidates the complete mechanism of action but also provides the critical, decision-driving data necessary for advancing promising new therapeutic agents toward clinical development.

References

-

Gundara, J. S., & Saul, A. (2022). PARP inhibitors as single agents and in combination therapy: the most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers. Expert Opinion on Investigational Drugs, 31(5), 425-438. Retrieved from [Link]

-

Wang, Y., et al. (2022). Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Frontiers in Chemistry, 10, 981358. Retrieved from [Link]

-

Li, H., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564679. Retrieved from [Link]

-

Papa, A., et al. (2010). Abstract 691: In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models. Cancer Research, 70(8 Supplement), 691. Retrieved from [Link]

-

Pothuri, B. (2024). PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer. The American Journal of Managed Care, 30(3 Suppl), S40-S46. Retrieved from [Link]

-

BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

-

Rose, M., et al. (2012). PARP inhibitors: its role in treatment of cancer. Journal of Clinical Oncology, 30(15_suppl), e13511-e13511. Retrieved from [Link]

-

Lavrik, O. I., et al. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. Molecules, 29(23), 5205. Retrieved from [Link]

-

Gogan, E., et al. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic Oncology, 143(2), 400-406. Retrieved from [Link]

-

BPS Bioscience. (2024). How To Choose the Right Assay for PARP. Technology Networks. Retrieved from [Link]

Sources

- 1. PARP inhibitors as single agents and in combination therapy: the most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. technologynetworks.com [technologynetworks.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring Novel Chloromethylbenzamide Derivatives and Analogs

This guide explores the chemical space of Chloromethylbenzamide derivatives , focusing on their dual utility as versatile synthetic intermediates (electrophiles) and as pharmacophores in their own right (particularly as precursors to isoindolinones and kinase inhibitors).

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists

Executive Summary: The this compound Scaffold

The this compound motif—comprising a benzene ring substituted with an amide group (

Its value stems from Divergent Reactivity :

-

The Amide Face: Provides critical hydrogen-bonding interactions (donor/acceptor) often required for binding to ATP pockets (kinases), NAD+ pockets (PARP), or allosteric sites.

-

The Alkyl Halide Face: The benzylic chloride is a potent electrophile, enabling rapid

diversification with amines, thiols, and alkoxides, or facilitating intramolecular cyclization to form heterocycles like isoindolinones .

This guide details the synthesis, reactivity, and medicinal application of these derivatives, moving beyond simple alkylation to advanced scaffold construction.

Synthetic Strategies & Causality

The choice of synthetic route depends heavily on the desired substitution pattern (ortho, meta, or para) and the sensitivity of the amide substituent.

A. Route 1: The Acyl Chloride Approach (Preferred)

Logic: Direct chloromethylation of benzamides is often low-yielding and regiochemically promiscuous. The superior method involves coupling (chloromethyl)benzoyl chlorides with amines. This preserves the sensitive benzylic chloride until the final step.

-

Mechanism: Nucleophilic acyl substitution.

-

Critical Control: Temperature must be kept low (

) to prevent the amine nucleophile from attacking the benzylic chloride (a competing

B. Route 2: The Isoindolinone Cyclization (Ortho-Specific)

Logic: Ortho-chloromethylbenzamides are unstable as open chains; they spontaneously or base-catalytically cyclize to form isoindolin-1-ones . This is a feature, not a bug, used to synthesize pharmacophores found in immunomodulators (e.g., Lenalidomide analogs) and anticancer agents.

Diagram: Divergent Synthesis Pathways

Caption: Divergent synthesis logic. Meta/para isomers yield linear linkers; ortho isomers yield cyclic isoindolinones.

Medicinal Chemistry Applications

Case Study 1: Kinase Inhibitor Linkers (Meta/Para)

The para-chloromethylbenzamide scaffold acts as an "extended linker." The amide binds to the hinge region or solvent front, while the chloromethyl group is displaced by a solubilizing amine (e.g., morpholine, N-methylpiperazine) to reach a secondary binding pocket.

-

Target Class: EGFR, HER2, VEGFR.

-

Example: 4-(aminomethyl)benzamide derivatives have shown nanomolar potency against EGFR by positioning the solubilizing tail away from the sterically crowded ATP site.

Case Study 2: Isoindolinone Scaffolds (Ortho)

The ortho derivatives are precursors to Isoindolin-1-ones .

-

Mechanism: Intramolecular alkylation of the amide nitrogen onto the benzylic carbon.

-

Therapeutic Area:

-

p53-MDM2 inhibition: The isoindolinone core mimics the Trp-Phe-Leu triad of p53.

-

Immunomodulation: Structural analogs of thalidomide/lenalidomide.[1]

-

Case Study 3: Covalent Probes (Warheads)

While less common than acrylamides, the chloromethyl group is a "soft" electrophile. It can be used in Chemoproteomics to target hyper-reactive cysteine residues in proteins, serving as a covalent warhead for irreversible inhibition.

-

Risk: High non-specific reactivity (genotoxicity). These are typically used as tools rather than drugs in early discovery.

Experimental Protocols

Protocol A: Synthesis of N-Aryl-4-(chloromethyl)benzamides

This protocol minimizes side reactions at the benzylic position.

Reagents:

-

4-(Chloromethyl)benzoyl chloride (1.0 equiv)

-

Aniline derivative (1.0 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step:

-

Preparation: Dissolve the aniline derivative and TEA in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C (Ice bath).

-

Addition: Dissolve 4-(chloromethyl)benzoyl chloride in minimal DCM. Add this solution dropwise to the amine mixture over 30 minutes.

-

Note: Slow addition at low temperature prevents the amine from attacking the

group.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Wash with 1M HCl (to remove unreacted amine), then Sat.

, then Brine. -

Purification: Dry over

, concentrate, and recrystallize from Ethanol/Hexane. Do not use silica column chromatography if the product is unstable.

Protocol B: Library Generation (Nucleophilic Substitution)

Conversion of the chloromethyl scaffold into a functionalized lead.

Reagents:

-

N-Aryl-4-(chloromethyl)benzamide (from Protocol A)

-

Secondary Amine (e.g., Morpholine, 2.0 equiv)

- (3.0 equiv)

-

Acetonitrile (ACN)

Step-by-Step:

-

Suspend the benzamide and

in ACN. -

Add the secondary amine.

-

Heat to 60°C for 4–6 hours.

-

Note: The chloride is highly reactive; reflux is rarely needed and may cause amide hydrolysis.

-

-

Filter off inorganic salts. Concentrate the filtrate.

-

Purify via Flash Chromatography (DCM:MeOH gradient).

Structure-Activity Relationship (SAR) Logic

When exploring this scaffold, the SAR decision tree should follow this logic:

Caption: SAR Decision Tree. Ortho-substitution drives scaffold change (cyclization); Meta/Para drives substituent optimization.

Data Summary Table: Reactivity Profile

| Position | Reactivity Mode | Primary Application | Stability |

| Ortho (2-) | Intramolecular Cyclization | Isoindolinone synthesis (e.g., Lenalidomide analogs) | Low (Spontaneous cyclization) |

| Meta (3-) | PARP Inhibitor analogs, conformational probes | Moderate | |

| Para (4-) | Kinase Inhibitors (Solvent-front reach) | High (Stable solid) |

References

-

Synthesis of Isoindolinones: Advanced Synthesis & Catalysis, 2020.[2] "Synthesis of Isoindolinones through Intramolecular Amidation of ortho-Vinyl Benzamides." Link

-

Kinase Inhibitors: Molecules, 2019.[3] "Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors." Link

-

Antiviral Activity: Journal of Medicinal Chemistry, 2020. "Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors." Link

-

PARP Inhibition Context: Journal of Critical Care, 2017. "Effects of PARP Inhibitor 3-Aminobenzamide on Impaired Mesenteric Blood Flow." (Contextualizing the benzamide pharmacophore). Link

-

General Reactivity: PubChem Compound Summary, "N-(chloromethyl)benzamide." Link

Sources

comprehensive literature review of Chloromethylbenzamide research

An In-Depth Technical Guide to Chloromethylbenzamide and its Role in the Landscape of Bioactive Benzamides

Executive Summary

N-(chloromethyl)benzamide is a member of the vast benzamide family of chemical compounds. While specific research on N-(chloromethyl)benzamide itself is focused on its role as a chemical intermediate, the broader benzamide scaffold is of immense interest in medicinal chemistry and drug development. Benzamide derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] A particularly significant area of research is their function as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response pathway.[4][5][6] This guide provides a comprehensive overview of N-(chloromethyl)benzamide, its chemical characteristics, and its place within the context of the pharmacologically significant class of benzamide derivatives, with a special focus on the mechanism of PARP inhibition.

Chemical Identity and Synthesis of N-(chloromethyl)benzamide

Physicochemical Properties

N-(chloromethyl)benzamide is a synthetic organic compound featuring a central benzamide core with a chloromethyl group attached to the amide nitrogen. This reactive chloromethyl group makes it a useful alkylating agent and an intermediate in organic synthesis.[7]

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO | [8] |

| Molecular Weight | 169.61 g/mol | [8] |

| IUPAC Name | N-(chloromethyl)benzamide | [8] |

| SMILES | C1=CC=C(C=C1)C(=O)NCCl | [8] |

| InChIKey | CIUJQWLLGXKZQD-UHFFFAOYSA-N | [8] |

| CAS Number | 38792-42-6 | [8] |

Note: Experimental data such as melting point and boiling point are not consistently reported in publicly available literature, suggesting its primary role as a synthetic intermediate rather than an end-product.[7]

Representative Synthesis

The synthesis of N-substituted benzamides can be achieved through various standard organic chemistry reactions. A common and illustrative method is the acylation of an appropriate amine precursor. For N-(chloromethyl)benzamide, a logical synthetic route involves the reaction of benzamide with formaldehyde and a chlorinating agent.

Expert Insight: The choice of a specific synthetic route in a research or industrial setting depends on factors like starting material availability, desired yield, purity requirements, and scalability. The following protocol is a generalized representation of how such a compound could be synthesized.

Protocol 1: General Procedure for Synthesis of N-Substituted Benzamides

This protocol is adapted from general methods for benzamide synthesis and illustrates a plausible route for related compounds.[1]

Objective: To synthesize an N-substituted benzamide via acylation.

Materials:

-

Benzoic acid derivative (1 equivalent)

-

Thionyl chloride (SOCl₂) (1.2 equivalents)

-

Substituted amine (e.g., for N-(chloromethyl)benzamide, a precursor like chloromethylamine, handled as a salt due to instability) (1.1 equivalents)

-

Anhydrous dichloromethane (CH₂Cl₂) as solvent

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Methodology:

-

Activation of Carboxylic Acid:

-

To a solution of the benzoic acid derivative in anhydrous CH₂Cl₂ at 0°C (ice bath), add thionyl chloride dropwise.

-

Allow the reaction to stir at room temperature for 2-3 hours or until the evolution of gas ceases. This converts the carboxylic acid to the more reactive acyl chloride.

-

Remove the solvent and excess thionyl chloride in vacuo to yield the crude acyl chloride.

-

-

Amide Formation:

-

Dissolve the crude acyl chloride in fresh anhydrous CH₂Cl₂.

-

In a separate flask, dissolve the substituted amine and triethylamine (as an acid scavenger) in anhydrous CH₂Cl₂.

-

Slowly add the acyl chloride solution to the amine solution at 0°C.

-

Let the reaction mixture stir at room temperature for 8-12 hours.[1]

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with water, dilute HCl, saturated NaHCO₃ solution, and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-substituted benzamide.[1]

-

Validation: The structure and purity of the final compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS) to verify the presence of all expected protons and carbons and to confirm the molecular weight.[1][2]

The Broad Biological Spectrum of Benzamide Derivatives

The benzamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets. This versatility has led to the development of benzamide derivatives with a wide range of pharmacological activities.

-

Antifungal and Antibacterial Activity: Numerous studies have demonstrated the efficacy of benzamide derivatives against various pathogenic fungi and bacteria.[1][3][9] For instance, certain salicylanilides (a subclass of benzamides) show potent antimycobacterial activity.[3]

-

Anticancer Activity: Benzamide derivatives have been investigated as anticancer agents through various mechanisms, including as histone deacetylase (HDAC) inhibitors and as antagonists of the Hedgehog signaling pathway.[10][11]

-

Enzyme Inhibition: The benzamide structure is adept at fitting into the active sites of various enzymes. This has led to the development of inhibitors for targets like tyrosinase (involved in melanin production) and, most notably, Poly(ADP-ribose) Polymerase (PARP).[6][12]

-

Prokinetic Agents: Certain substituted benzamides act as selective serotonin 5-HT4 receptor agonists, which can enhance gastrointestinal motility.[13]

Mechanism of Action: Benzamides as PARP Inhibitors in the DNA Damage Response

One of the most significant and clinically relevant activities of benzamide derivatives is the inhibition of PARP enzymes.[4]

The Role of PARP in DNA Repair

Poly(ADP-ribose) polymerase (PARP), particularly PARP1, is a critical enzyme in the cellular response to single-strand DNA breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process serves two main functions:

-

Signaling: The PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage.

-

Chromatin Remodeling: The accumulation of negatively charged PAR chains helps to decondense the local chromatin structure, making the damaged DNA more accessible to the repair machinery.

This process is a cornerstone of the Base Excision Repair (BER) pathway.

Mechanism of Inhibition by Benzamides

Benzamide and its derivatives function as competitive inhibitors of PARP.[6][14] The benzamide core structure mimics the nicotinamide moiety of NAD+, the substrate from which PARP enzymes synthesize PAR chains.[4] By binding to the nicotinamide-binding pocket of the PARP active site, these inhibitors prevent NAD+ from binding, thereby halting the synthesis of PAR chains.

Expert Insight: This inhibition has profound consequences. Without PARylation, the recruitment of the DNA repair machinery is impaired, and SSBs are not efficiently repaired. This leads to the accumulation of unresolved SSBs. When a cell with these accumulated SSBs enters S-phase for replication, the replication fork encounters the unrepaired break, leading to its collapse and the formation of a much more lethal double-strand break (DSB). In normal cells, these DSBs can be repaired by high-fidelity pathways like Homologous Recombination (HR). However, in cancer cells with specific mutations (e.g., in BRCA1 or BRCA2 genes), the HR pathway is deficient. These cells become entirely dependent on PARP-mediated repair for survival. Inhibiting PARP in such cancer cells creates a "synthetic lethality," where the combination of the BRCA mutation and the PARP inhibitor leads to cell death, while normal cells, with their intact HR pathway, are largely spared.

Visualization: The PARP Inhibition Pathway

The following diagram illustrates the central role of PARP1 in single-strand break repair and the mechanism of its inhibition by benzamide-based inhibitors.

Caption: Mechanism of PARP inhibition by benzamide derivatives.

Key Experimental Protocols

To evaluate the efficacy of a potential PARP inhibitor like a novel this compound derivative, a series of in vitro and cell-based assays are essential.

Protocol 2: In Vitro PARP1 Inhibition Assay (Colorimetric)

Objective: To quantify the inhibitory effect of a test compound on PARP1 enzyme activity.

Principle: This assay measures the consumption of NAD+ by recombinant PARP1 in the presence of damaged DNA. The amount of remaining NAD+ is determined colorimetrically after an enzymatic cycling reaction.

Materials:

-

Recombinant human PARP1 enzyme

-

Histones (as a protein substrate for PARylation)

-

Damaged DNA (e.g., sonicated calf thymus DNA)

-

NAD+ solution

-

Test compound (e.g., a this compound derivative) dissolved in DMSO

-

PARP inhibitor control (e.g., Olaparib, 3-Aminobenzamide)[5]

-

96-well plate

-

Assay buffer

-

NAD+ cycling mix (containing alcohol dehydrogenase) and colorimetric substrate

Methodology:

-

Plate Setup:

-

Add assay buffer to all wells of a 96-well plate.

-

Add test compounds at various concentrations (serial dilutions). Include wells for a "no inhibitor" control (DMSO vehicle) and a "positive inhibitor" control.

-

Add a mixture of histones and damaged DNA to activate the enzyme.

-

Add the PARP1 enzyme to all wells except for a "background" control.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding NAD+ solution to all wells.

-

Incubate the plate at room temperature for 60 minutes, allowing the PARP reaction to proceed.

-

-

Quantification of NAD+:

-

Stop the PARP reaction.

-

Add the NAD+ cycling mix and substrate to all wells.

-

Incubate for 15-30 minutes to allow color development. The intensity of the color is inversely proportional to the PARP1 activity.

-

Read the absorbance on a plate reader at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis:

-

Subtract the background reading from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Safety and Handling

Compounds like N-(chloromethyl)benzamide and related reactive intermediates require careful handling in a laboratory setting.[15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[16]

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Prevent the chemical from entering drains.[15]

Future Directions and Conclusion

N-(chloromethyl)benzamide serves as a valuable chemical building block. While it may not be an end-drug itself, its reactive nature allows for its incorporation into more complex molecules. The true potential lies in using it and similar intermediates to synthesize novel benzamide derivatives. The extensive research into benzamides as PARP inhibitors continues to be a promising area for the development of targeted cancer therapies.[4] Future research could focus on designing novel this compound derivatives with improved potency, selectivity for different PARP isoforms, and favorable pharmacokinetic properties. The principles of synthetic lethality driven by PARP inhibition remain a cornerstone of modern oncology, ensuring that the humble benzamide scaffold will continue to be a subject of intense scientific investigation for years to come.

References

-

Al-Ghorbani, M., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Preprints.org. Available at: [Link]

-

MDPI. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at: [Link]

-

ChemSynthesis. (2025). N-(chloromethyl)benzamide. Available at: [Link]

-

MDPI. (2022). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12249574, N-(chloromethyl)benzamide. PubChem. Available at: [Link]

-

Omicsonline. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. J Med Chem. Available at: [Link]

-

PubMed. (1998). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. PMC. Available at: [Link]

-

PubMed. (2025). Research review and transcriptomic insights into Benzalkonium chloride inhalation and disease association. Available at: [Link]

-

PubMed. (2022). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. PMC. Available at: [Link]

-

ResearchGate. (2020). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Available at: [Link]

-

PubMed. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Available at: [Link]

-

PubMed. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Available at: [Link]

-

National Center for Biotechnology Information. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. PMC. Available at: [Link]

-

MDPI. (2024). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Available at: [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes | MDPI [mdpi.com]

- 3. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. N-(chloromethyl)benzamide | C8H8ClNO | CID 12249574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

measuring the quantum yield of new Chloromethylbenzamide fluorophores

Executive Summary

The accurate determination of fluorescence quantum yield (

This guide moves beyond generic textbook protocols. It establishes a rigorous, self-validating workflow specifically designed for reactive benzamide fluorophores, prioritizing the Relative (Slope) Method as the benchtop standard, while addressing the specific stability controls required for this chemical class.

Part 1: Strategic Pre-Analysis & Stability Controls

Before any photon is counted, the chemical integrity of the fluorophore must be guaranteed. The chloromethyl group (

Solvent Selection Strategy

-

Avoid: Primary alcohols (Methanol, Ethanol) or water/buffers unless the specific derivative is known to be kinetically stable. Solvolysis yields the hydroxymethyl or alkoxymethyl derivative, altering the

. -

Preferred: Aprotic, polar solvents such as Acetonitrile (MeCN) , Dichloromethane (DCM) , or DMSO (spectroscopic grade).

-

Refractive Index (

): You must know the exact refractive index of your chosen solvent (

The "Kinetic Stability" Check (Mandatory)

Perform this validation step before QY measurement:

-

Prepare a dilute solution of the fluorophore (Abs

0.5) in the chosen solvent.[1] -

Monitor the UV-Vis absorption spectrum every 10 minutes for 1 hour.

-

Pass Criteria: Changes in

or Optical Density (OD) must be < 1% . -

If spectral shifts occur, the compound is reacting with the solvent. Switch to a non-nucleophilic solvent (e.g., from MeOH to MeCN).

Part 2: Experimental Protocol – The Relative (Slope) Method

The Absolute Method (Integrating Sphere) is reserved for solids or scattering samples. For solution-phase organic dyes, the Relative Method is superior due to its cancellation of systematic instrumental errors. We will use the Slope Method , which is statistically more robust than the "Single-Point" method.

Selecting the Reference Standard

Benzamide fluorophores typically emit in the UV-Blue region (350–450 nm). Match your standard to your sample’s excitation/emission range to minimize correction errors.

| Reference Standard | Solvent | Excitation | Emission Range | |

| Quinine Sulfate | 0.1 M H | 0.546 | 350 nm | 400–600 nm |

| 9,10-Diphenylanthracene | Cyclohexane | 0.90 | 350–370 nm | 400–500 nm |

| Coumarin 153 | Ethanol | 0.38 | 400–420 nm | 480–600 nm |

| Tryptophan | Water (pH 7) | 0.14 | 280 nm | 300–400 nm |

Selection Rule: If your this compound excites at 340–360 nm, Quinine Sulfate is the industry standard.

Sample Preparation (The "Five-Point" Dilution)

To eliminate the Inner Filter Effect (IFE) —where highly concentrated molecules re-absorb emitted photons—we measure a dilution series.

-

Stock Solution: Prepare a 1 mM stock of your fluorophore.

-

Dilution Series: Prepare 5 cuvettes with increasing concentrations.

-

Target Absorbance (at

): 0.01, 0.02, 0.04, 0.06, 0.08 . -

Critical Limit: Never exceed Abs = 0.1. Above this, IFE distorts linearity.

-

-

Reference Series: Prepare the Reference Standard (e.g., Quinine Sulfate) to match these exact absorbance values at the same

.

Data Acquisition

-

Instrument: Calibrated Spectrofluorometer (e.g., Horiba Fluorolog, Edinburgh FS5).

-

Parameters:

-

Excitation Slit: 1–2 nm (Keep narrow to ensure monochromaticity).

-

Emission Slit: 2–5 nm.

-

Detector: PMT in photon-counting mode.

-

Correction: Ensure "Instrument Response Function" (IRF) correction is ON to account for detector sensitivity variations across wavelengths.

-

-

Measurement:

-

Measure the Integrated Fluorescence Intensity (

) for all 5 samples and all 5 standards. -

Integration range: Cover the entire emission peak (e.g., 380 nm to 650 nm).

-

Part 3: Data Processing & Calculation

The Slope Calculation

-

Plot Integrated Fluorescence Intensity (

) (y-axis) vs. Absorbance ( -

Perform a linear regression. The y-intercept should be zero.

-

Extract the slope (

) for the Sample (

The Quantum Yield Equation

Calculate the unknown quantum yield (

Note on Refractive Index: If your sample is in Acetonitrile (

Part 4: Visualization of Workflows

Experimental Logic Flow

This diagram illustrates the decision-making process for characterizing reactive fluorophores.

Caption: Figure 1. Decision tree for validating fluorophore stability prior to quantum yield measurement, preventing artifacts caused by the reactive chloromethyl group.

The Slope Method Visualization

Visualizing why we use the slope method (linearity check) versus a single point.

Caption: Figure 2. The "Slope Method" workflow. Linearity (R² > 0.99) confirms the absence of aggregation or inner filter effects, which often plague hydrophobic benzamide derivatives.

Part 5: Troubleshooting & Common Pitfalls

| Symptom | Probable Cause | Corrective Action |

| Non-linear Slope (concave down) | Inner Filter Effect | Dilute samples further (Abs < 0.05). |

| Non-linear Slope (concave up) | Aggregation | Change solvent or add surfactant. |

| Drifting Signal | Photobleaching or Hydrolysis | Check stability; reduce excitation slit width; use fresh solvent. |

| Reference Error | Check refractive index correction; ensure reference standard is not degraded. |

References

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228. [Link]

-

Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. The Analyst, 108(1290), 1067. [Link]

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer US. [Link]

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. [Link]

Sources

- 1. Synthesis and Photophysical, Electrochemical, and DFT Studies of Piperidyl and Pyrrolidinyl Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iss.com [iss.com]

- 3. bangslabs.com [bangslabs.com]

- 4. researchgate.net [researchgate.net]

- 5. static.horiba.com [static.horiba.com]

- 6. Making sure you're not a bot! [opus4.kobv.de]

- 7. Photophysics of Glycosylated Derivatives of a Chlorin, Isobacteriochlorin, and Bacteriochlorin for Photodynamic Theragnostics: Discovery of a Two-Photon-Absorbing Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. edinst.com [edinst.com]

Methodological & Application

Application Notes and Protocols for Chloromethyl-Reactive Probes in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Covalent Labeling in Dynamic Cellular Imaging

Live-cell imaging has revolutionized our understanding of cellular biology by allowing researchers to observe dynamic processes in real time.[1][2] A key element in these studies is the use of fluorescent probes that can illuminate specific cellular components.[3][4] While many probes rely on non-covalent interactions, probes that form stable, covalent bonds with their targets offer unique advantages, particularly for long-term tracking and pulse-chase experiments. This guide focuses on the principles and techniques for using a class of fluorescent probes containing a chloromethyl reactive group, exemplified here by a conceptual Chloromethylbenzamide-based structure, for live-cell imaging.

The chloromethyl group is an electrophilic moiety that can react with nucleophilic residues in biomolecules, such as the thiol groups of cysteine residues in proteins, leading to a stable covalent bond. This irreversible labeling allows for the study of protein turnover, trafficking, and localization over extended periods without the concern of probe dissociation.

Principle of Action: Covalent Modification of Cellular Targets

The utility of a this compound-based probe in live-cell imaging is predicated on a two-step mechanism: cellular entry and subsequent covalent reaction with intracellular targets.

-

Cellular Permeation: The probe must be sufficiently hydrophobic to cross the plasma membrane and enter the cytoplasm. This property is often modulated by the overall chemical structure of the fluorophore.

-

Covalent Labeling: Once inside the cell, the electrophilic chloromethyl group reacts with nucleophilic residues on cellular components, primarily the sulfhydryl groups of cysteine residues in proteins, but potentially also with other nucleophiles like histidine or lysine residues, albeit typically at slower rates. This reaction forms a stable thioether bond, permanently tethering the fluorophore to the target molecule.

The specificity of labeling can be influenced by the reactivity of the chloromethyl group and the local environment of the target nucleophile.

Figure 1: Conceptual workflow of a this compound-based probe.

Core Requirements for an Effective Chloromethyl-Reactive Probe

For a chloromethyl-reactive probe to be successful in live-cell imaging, it must possess a set of optimized characteristics.

| Property | Rationale | Optimal Characteristic |

| Photostability | To withstand prolonged exposure to excitation light without significant loss of fluorescence (photobleaching).[5][6] | High quantum yield and resistance to photobleaching. |

| Cell Permeability | The probe must be able to cross the cell membrane to reach its intracellular targets. | Moderate lipophilicity. |

| Controlled Reactivity | The chloromethyl group should be reactive enough to label targets within a reasonable timeframe but not so reactive that it nonspecifically labels extracellular components or causes acute toxicity. | Tuned electrophilicity of the chloromethyl group. |

| Minimal Cytotoxicity | The probe and its reaction byproducts should not significantly perturb cell health or function. | Low toxicity at working concentrations. |

| Favorable Spectal Properties | The excitation and emission wavelengths should be compatible with standard fluorescence microscopy setups and ideally be in a range that minimizes cellular autofluorescence (e.g., red or far-red spectrum).[7] | High molar extinction coefficient, large Stokes shift. |

Detailed Application Notes and Protocols

Protocol 1: General Staining of Live Cells

This protocol provides a general framework for labeling live cells with a conceptual this compound-based probe. Note: Optimal concentrations and incubation times should be determined empirically for each cell type and specific probe.

Materials:

-

This compound-based probe stock solution (e.g., 1-10 mM in anhydrous DMSO)

-

Live cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Preparation: Culture cells to a desired confluency (typically 50-70%) on an appropriate imaging vessel. Ensure cells are healthy and actively growing.

-

Preparation of Staining Solution:

-

Prepare a fresh dilution of the probe in pre-warmed (37°C) complete cell culture medium or serum-free medium.

-

A starting concentration range of 1-10 µM is recommended. It is crucial to perform a concentration titration to find the optimal balance between signal intensity and cell health.

-

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS or HBSS to remove any residual serum.

-

Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time will depend on the probe's reactivity and cell type.

-

-

Washing:

-

After incubation, remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or complete medium to remove any unbound probe. This step is critical to reduce background fluorescence.

-

-

Imaging:

-

Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells.

-

Proceed with imaging on a fluorescence microscope. Use the lowest possible excitation light intensity to minimize phototoxicity.[8]

-

Figure 2: General workflow for staining live cells with a reactive probe.